

Physical and chemical properties of "Methyl 1-methylcyclopropyl ketone"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 1-methylcyclopropyl ketone

Cat. No.: B072154

[Get Quote](#)

An In-depth Technical Guide to Methyl 1-methylcyclopropyl ketone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of **Methyl 1-methylcyclopropyl ketone**, also known as 1-(1-methylcyclopropyl)ethanone. It includes key data, experimental protocols, and visualizations to support its application in research and development.

Chemical Identity and Physical Properties

Methyl 1-methylcyclopropyl ketone is a colorless to pale yellow liquid with a distinctive ketone odor.^[1] It is characterized by a cyclopropyl ring substituted with a methyl group, attached to an ethanone moiety.^[1] This structure contributes to its unique chemical properties and potential applications in organic synthesis.^[1]

Table 1: Physical and Chemical Properties of **Methyl 1-methylcyclopropyl ketone**

Property	Value	Source(s)
CAS Number	1567-75-5	[2] [3] [4]
Molecular Formula	C ₆ H ₁₀ O	[2] [3] [4]
Molecular Weight	98.14 g/mol	[2] [5]
Boiling Point	125-128 °C	[5]
Density	0.895 g/mL at 25 °C	[5]
Refractive Index (n _{20/D})	1.434	[5]
Flash Point	24 °C (75.2 °F) - closed cup	[5]
Water Solubility	Insoluble	[5]
Appearance	Clear colorless to yellow liquid	[5]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **Methyl 1-methylcyclopropyl ketone**.

Table 2: Spectroscopic Data for **Methyl 1-methylcyclopropyl ketone**

Spectrum Type	Key Features/Reference
¹ H NMR	Spectrum available. [2] [6]
¹³ C NMR	Spectrum available. [2]
Infrared (IR)	Spectrum available. [2] [7]
Mass Spectrometry (MS)	Top peak at m/z 43. [2]
Gas Phase Ion Energetics	Data available. [3]

Synthesis Protocols

While several synthetic routes exist for cyclopropyl ketones, a common method involves the cyclization of a γ -chloro ketone.^{[1][8]} The following is an adapted experimental protocol for the synthesis of a related compound, methyl cyclopropyl ketone, which can be modified for the synthesis of **Methyl 1-methylcyclopropyl ketone** by using an appropriately substituted precursor.

Experimental Protocol: Synthesis of Methyl Cyclopropyl Ketone (Adapted from Organic Syntheses)

This two-step synthesis involves the preparation of 5-chloro-2-pentanone followed by its cyclization.

Step A: Preparation of 5-Chloro-2-pentanone^{[1][8]}

- A mixture of 450 ml of concentrated hydrochloric acid, 525 ml of water, and 384 g (3 moles) of α -acetyl- γ -butyrolactone is placed in a 2-L distilling flask equipped with a condenser.^{[1][8]}
- The mixture is heated, and distillation is carried out.^{[1][8]}
- After collecting the initial distillate, 450 ml of water is added to the flask, and distillation is continued.^{[1][8]}
- The organic layer from the distillate is separated, and the aqueous layer is extracted with ether.^{[1][8]}
- The combined organic layer and ether extracts are dried over calcium chloride.^{[1][8]}
- The ether is removed by distillation to yield crude 5-chloro-2-pentanone.^{[1][8]}

Step B: Synthesis of Methyl Cyclopropyl Ketone^{[1][8]}

- A solution of 180 g (4.5 moles) of sodium hydroxide in 180 ml of water is placed in a 2-L three-necked flask fitted with a stirrer and a reflux condenser.^{[1][8]}
- To this solution, 361.5 g (approximately 3 moles) of crude 5-chloro-2-pentanone is added over 15-20 minutes.^{[1][8]}

- The mixture is heated to boiling for 1 hour.[1][8]
- Water is then slowly added, and the mixture is refluxed for an additional hour.[8]
- The product, methyl cyclopropyl ketone, is distilled from the reaction mixture along with water.[1][8]
- The aqueous layer of the distillate is saturated with potassium carbonate, and the organic layer is separated.[1][8]
- The aqueous layer is extracted with ether, and the combined organic layers are dried over calcium chloride.[1][8]
- The final product is obtained by fractional distillation.[8]

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of methyl cyclopropyl ketone.

Chemical Reactivity and Potential Applications

Methyl 1-methylcyclopropyl ketone is a versatile intermediate in organic synthesis.[1] The ketone functionality allows for a variety of chemical transformations.

One notable reaction is the samarium(II) diiodide (SmI_2) mediated coupling. This single electron transfer reductant can induce the reductive ring cleavage of cyclopropyl ketones or mediate intermolecular coupling reactions with alkynes.[9][10] The conformation of the cyclopropyl ketone can influence the reaction pathway.[9][10]

Reaction Scheme: SmI_2 -Catalyzed Intermolecular Coupling

The reaction proceeds via a radical mechanism initiated by a single electron transfer from SmI_2 to the cyclopropyl ketone.[9][10]

[Click to download full resolution via product page](#)

Caption: Proposed mechanism for the SmI_2 -catalyzed coupling of cyclopropyl ketones and alkynes.

Safety Information

Methyl 1-methylcyclopropyl ketone is a flammable liquid and vapor.[2] It is important to handle this chemical with appropriate safety precautions in a well-ventilated area, away from ignition sources.[2] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive safety data sheet (SDS) or professional chemical handling guidance. Always consult the relevant SDS before handling any chemical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Methyl 1-methylcyclopropyl ketone | C6H10O | CID 74067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl 1-methylcyclopropyl ketone [webbook.nist.gov]
- 4. Methyl 1-methylcyclopropyl ketone [webbook.nist.gov]
- 5. chemwhat.com [chemwhat.com]
- 6. Methyl 1-methylcyclopropyl ketone(1567-75-5) 1H NMR [m.chemicalbook.com]
- 7. Methyl 1-methylcyclopropyl ketone [webbook.nist.gov]
- 8. Preparation of Methyl cyclopropyl ketone - Chempedia - LookChem [lookchem.com]
- 9. SmI2-Catalyzed Intermolecular Coupling of Cyclopropyl Ketones and Alkynes: A Link between Ketone Conformation and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Physical and chemical properties of "Methyl 1-methylcyclopropyl ketone"]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b072154#physical-and-chemical-properties-of-methyl-1-methylcyclopropyl-ketone>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com